4,4-dimethyl-1-nitrosopiperidine
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Overview
Description
4,4-Dimethyl-1-nitrosopiperidine is a chemical compound with the molecular formula C7H14N2O. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1-nitrosopiperidine typically involves the nitrosation of 4,4-dimethylpiperidine. This reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require low temperatures to prevent the decomposition of the nitrosamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: Research on its biological activity, particularly its potential carcinogenic effects, is ongoing.
Medicine: Investigations into its effects on cellular processes and its potential use in drug development.
Industry: Utilized in the production of specialized chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-nitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. The compound undergoes α-hydroxylation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can result in mutations .
Comparison with Similar Compounds
- N-Nitrosopiperidine (NPIP)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosodimethylamine (NDMA)
Comparison: 4,4-Dimethyl-1-nitrosopiperidine is structurally similar to other nitrosamines but differs in its specific reactivity and biological effects. For instance, while N-nitrosopiperidine is a potent esophageal carcinogen, this compound has unique metabolic pathways and activation mechanisms that distinguish it from other nitrosamines .
Properties
CAS No. |
32062-81-0 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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